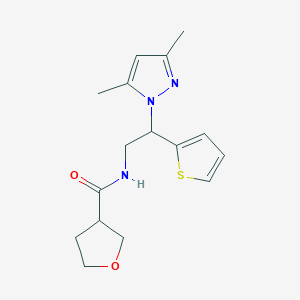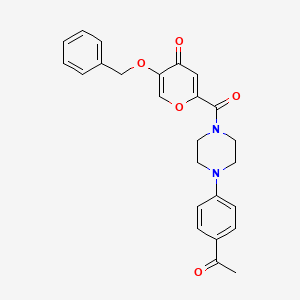
2-(4-(4-acetylphenyl)piperazine-1-carbonyl)-5-(benzyloxy)-4H-pyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(4-acetylphenyl)piperazine-1-carbonyl)-5-(benzyloxy)-4H-pyran-4-one is a synthetic compound that has gained attention in scientific research due to its potential applications in medicine. This compound is also known as ABP, and it belongs to the class of pyranone derivatives. ABP has been found to have various biochemical and physiological effects, which make it an interesting compound for further research.
Mécanisme D'action
The mechanism of action of ABP is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. ABP has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. ABP has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes, including cell proliferation and differentiation.
Biochemical and Physiological Effects:
ABP has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death). ABP has also been found to have anti-inflammatory effects by reducing the production of inflammatory mediators. In addition, ABP has been shown to have antimicrobial activity against various bacterial and fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
ABP has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high yield and purity. ABP has also been found to have good solubility in various solvents, making it a feasible compound for biological assays. However, ABP has some limitations for lab experiments. It is a relatively new compound, and its biological activity and toxicity have not been fully characterized. Further studies are needed to determine the optimal concentration and exposure time for ABP in different biological systems.
Orientations Futures
There are several future directions for research on ABP. One area of interest is the development of ABP-based drugs for the treatment of neurodegenerative diseases. ABP has been shown to have the ability to cross the blood-brain barrier, making it a promising candidate for drug development in this area. Another area of interest is the investigation of the molecular targets of ABP. The identification of the specific enzymes and signaling pathways targeted by ABP could provide insights into its mechanism of action and potential therapeutic applications. Finally, further studies are needed to determine the toxicity and safety of ABP in different biological systems, including in vivo models.
Méthodes De Synthèse
The synthesis of ABP involves the reaction of 4-acetylphenylpiperazine with 5-(benzyloxy)-2-hydroxy-4H-pyran-4-one in the presence of a suitable base. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of a carbonyl group. The synthesis of ABP has been optimized for high yield and purity, making it a feasible compound for scientific research.
Applications De Recherche Scientifique
ABP has been studied extensively for its potential applications in medicine. It has been found to exhibit various biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. ABP has also been investigated as a potential treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. The ability of ABP to cross the blood-brain barrier makes it a promising candidate for further research in this area.
Propriétés
IUPAC Name |
2-[4-(4-acetylphenyl)piperazine-1-carbonyl]-5-phenylmethoxypyran-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O5/c1-18(28)20-7-9-21(10-8-20)26-11-13-27(14-12-26)25(30)23-15-22(29)24(17-32-23)31-16-19-5-3-2-4-6-19/h2-10,15,17H,11-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHFHUMYTSSYCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=O)C(=CO3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(4-acetylphenyl)piperazine-1-carbonyl)-5-(benzyloxy)-4H-pyran-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,5-dimethoxyphenyl)-2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2932925.png)
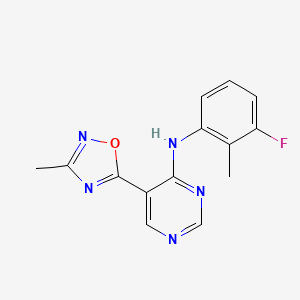
![ethyl 6-methyl-2-oxo-4-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanyl-1H-pyrimidine-5-carboxylate](/img/structure/B2932927.png)
![3-(3-methoxyphenyl)-2,5-disulfanylidene-2H,3H,4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2932928.png)
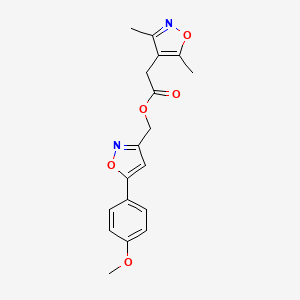
![Tert-butyl 4,8-diazatricyclo[5.2.2.0,2,6]undecane-8-carboxylate](/img/structure/B2932930.png)
![4-Propan-2-yloxy-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide](/img/structure/B2932931.png)
![N-(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-N-propylbut-2-ynamide](/img/structure/B2932933.png)
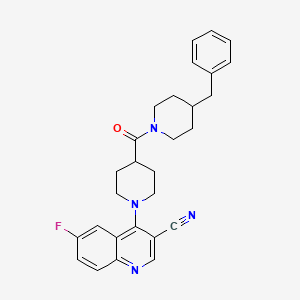
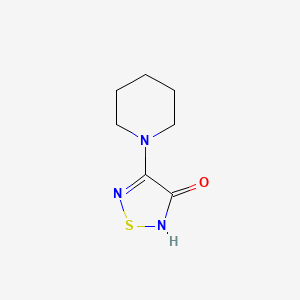
![N-Ethyl-N-[2-[(1-hydroxycycloheptyl)methyl-methylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2932937.png)
